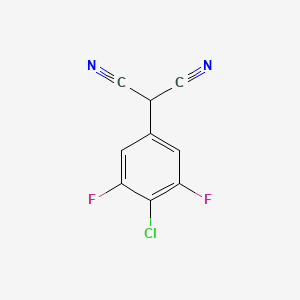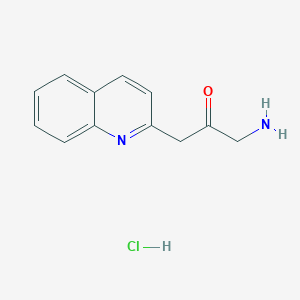
1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(quinolin-2-yl)propan-2-one hydrochloride, also known as quinolinone, is an organic compound that is widely used in the field of medicinal chemistry. It is a nitrogen-containing heterocyclic compound that is structurally similar to the aminoquinoline family of drugs. Quinolinone is a versatile compound that has a wide range of applications in both research and clinical settings. It is commonly used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases.
科学的研究の応用
Quinolinone has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases. It has also been used in the development of novel catalysts and in the study of catalytic reactions. Additionally, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride has been used in the study of enzyme inhibition and in the development of inhibitors for various enzymes.
作用機序
The exact mechanism of action of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs and other compounds. Additionally, it has been suggested that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride may interact with other enzymes and proteins, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
Quinolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. Additionally, it has been shown to inhibit the activity of certain enzymes, leading to the inhibition of various cellular processes. Furthermore, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in laboratory experiments is its high reactivity and versatility. It can be used in a variety of reactions and can be used as a building block for the synthesis of complex molecules. Additionally, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride is relatively inexpensive and can be easily obtained from commercial suppliers. However, there are some limitations to using 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in laboratory experiments. It is a toxic compound and should be handled with care. Additionally, it is not as stable as some other compounds and can decompose rapidly in certain conditions.
将来の方向性
Quinolinone is a versatile compound with a wide range of applications in both research and clinical settings. In the future, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will continue to be used as a building block for the synthesis of complex molecules, as a reagent for the preparation of novel compounds, and as a pharmacological agent for the treatment of various diseases. Additionally, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be used in the development of novel catalysts and in the study of catalytic reactions. Furthermore, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be used in the study of enzyme inhibition and in the development of inhibitors for various enzymes. Finally, it is likely that 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride will be further studied for its potential therapeutic uses in the treatment of various diseases.
合成法
Quinolinone can be synthesized from a variety of starting materials. The most commonly used route is the condensation of an aminopropyl halide with a quinoline derivative in the presence of a base. This reaction produces 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride in high yields and is relatively straightforward to carry out. Other methods of synthesis include the reduction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with sodium borohydride, the reaction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with an organometallic reagent, and the reaction of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride with an organometallic reagent in the presence of a base.
特性
IUPAC Name |
1-amino-3-quinolin-2-ylpropan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-8-11(15)7-10-6-5-9-3-1-2-4-12(9)14-10;/h1-6H,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATNHTCQRHYRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(quinolin-2-yl)propan-2-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
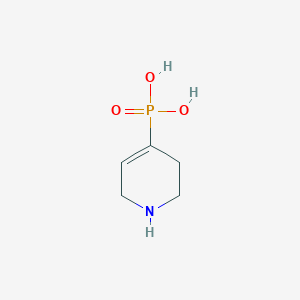
![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
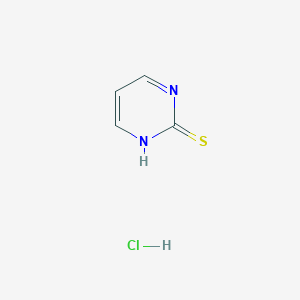

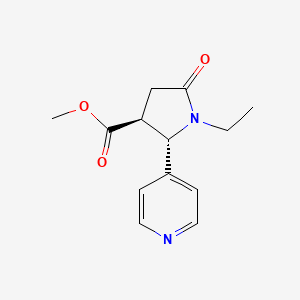
![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
